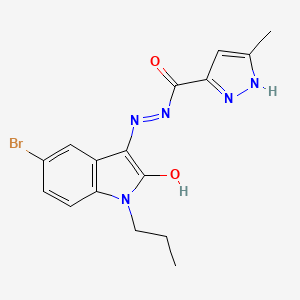![molecular formula C14H24N4O3 B5972422 1-{1-[1-(isopropoxyacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B5972422.png)
1-{1-[1-(isopropoxyacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[1-(isopropoxyacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol, commonly referred to as IPA-3, is a small molecule inhibitor that has garnered significant attention in recent years due to its potential therapeutic applications. IPA-3 is a selective inhibitor of Pak1, a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes, including cell proliferation, migration, and survival.
Mécanisme D'action
IPA-3 works by selectively inhibiting Pak1, a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes. Pak1 is activated by binding to small GTPases, such as Rac1 and Cdc42, which are involved in cell migration and survival. IPA-3 binds to the ATP-binding pocket of Pak1, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
IPA-3 has been shown to have various biochemical and physiological effects. In cancer cells, IPA-3 inhibits cell proliferation and induces apoptosis, or programmed cell death. In neurodegenerative diseases, IPA-3 reduces beta-amyloid plaque accumulation and improves cognitive function. IPA-3 has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is important in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of IPA-3 is its selectivity for Pak1, which reduces off-target effects. IPA-3 is also relatively easy to synthesize and purify, making it accessible for research purposes. However, one of the limitations of IPA-3 is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for IPA-3 research. One area of interest is the development of more potent and selective Pak1 inhibitors. Another potential application of IPA-3 is in the treatment of inflammatory diseases, as Pak1 has been implicated in the regulation of the immune response. Additionally, IPA-3 could be used in combination with other cancer therapies to enhance their efficacy. Overall, IPA-3 has significant potential as a therapeutic agent and warrants further research.
Méthodes De Synthèse
The synthesis of IPA-3 involves a series of chemical reactions, starting with the reaction of 1-(isopropoxyacetyl)-4-piperidinone with sodium azide to form 1-(azidoacetyl)-4-piperidinone. This intermediate is then reacted with propargyl alcohol in the presence of copper (I) iodide to form 1-{1-[1-(isopropoxyacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol. The final product is then purified using column chromatography.
Applications De Recherche Scientifique
IPA-3 has been extensively studied in various research fields due to its potential therapeutic applications. One of the major areas of research is cancer therapy, as Pak1 has been shown to be overexpressed in various types of cancer, including breast, prostate, and pancreatic cancer. Studies have shown that IPA-3 can inhibit the growth and proliferation of cancer cells by blocking Pak1 activity.
IPA-3 has also been studied in the field of neurodegenerative diseases, as Pak1 has been implicated in the pathogenesis of Alzheimer's disease. Studies have shown that IPA-3 can reduce the accumulation of beta-amyloid plaques, a hallmark of Alzheimer's disease, and improve cognitive function in animal models.
Propriétés
IUPAC Name |
1-[4-[4-(1-hydroxyethyl)triazol-1-yl]piperidin-1-yl]-2-propan-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3/c1-10(2)21-9-14(20)17-6-4-12(5-7-17)18-8-13(11(3)19)15-16-18/h8,10-12,19H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUXZWVLHPIQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)N1CCC(CC1)N2C=C(N=N2)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[1-(isopropoxyacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-one](/img/structure/B5972346.png)
![5-[(1,3-benzodioxol-5-ylamino)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5972359.png)
![1-(2-pyridinyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5972368.png)

![4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5972385.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5972398.png)
![methyl 6-[1-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5972406.png)

![4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B5972420.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methyl-2-furamide](/img/structure/B5972433.png)

![4-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B5972445.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5972450.png)